molecular formula C7H15NO2 B2840591 5-(Dimethylamino)pentanoic Acid CAS No. 89855-60-7

5-(Dimethylamino)pentanoic Acid

Cat. No.: B2840591
CAS No.: 89855-60-7
M. Wt: 145.202
InChI Key: UYZSNVLEDLCWGU-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of pentanoic acid, where a dimethylamino group is attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pentanoic acid typically involves the reaction of pentanoic acid with dimethylamine. One common method includes the use of formic acid and formaldehyde in a microwave reactor. The reaction conditions are as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Larger reactors with controlled temperature and pressure conditions.

    Continuous Flow Systems: To ensure consistent production and quality.

    Purification: Industrial purification methods may include distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary and secondary amines.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(Dimethylamino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pentanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    5-Aminopentanoic Acid: A δ-amino acid with similar structural features but different functional properties.

    5-(Dimethylamino)pentanoic Acid Hydrochloride: A hydrochloride salt form with enhanced solubility and stability.

Comparison:

Properties

IUPAC Name

5-(dimethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZSNVLEDLCWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-(dimethylamino)benzyl pentanoate (0.79 g, 33.6 mmol) in anhydrous ethyl acetate (20 mL) under nitrogen at room temperature was added 10% palladium on carbon (250 mg). The solution was stirred vigorously under a hydrogen atmosphere. After 16 hours additional palladium on carbon (100 mg) was added to encourage the reaction, and at 24 hours hydrogen gas was bubbled through the solution. At 40 hours the solution was filtered through celite and concentrated in vacuo to dryness to afford the product as a yellow oil (295 mg, 60.4%).
Name
5-(dimethylamino)benzyl pentanoate
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
60.4%

Synthesis routes and methods II

Procedure details

Bromovaleric acid (2 g) was dissolved in aqueous solution of dimethylamine and stirred at room temperature overnight. The solvent was removed on a rotovap and the residue treated with an aqueous solution containing one equivalent of sodium bicarbonate. The solvent was removed, the residue suspended in ethanol and filtered. The solvent was removed from the filtrate and the residue suspended in methylene chloride and suspended again. After filtration, removal of the solvent from the filtrate yielded an oil (1.3 g) that slowly crystallized on storage.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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